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Compound of Interest

Compound Name: Titanium silicon oxide

Cat. No.: B7802830

Titanium silicon oxide (TiO2-SiO2) composite materials are extensively utilized in the
fabrication of anti-reflective (AR) coatings due to their tunable refractive indices, excellent
optical transparency, and robust mechanical and chemical stability. These coatings are critical
for a wide range of applications, including solar cells, optical lenses, and various optoelectronic
devices, where minimizing reflection and maximizing light transmittance is paramount. The
ability to create single-layer, multi-layer, or gradient-index coatings makes TiO2-SiOz a versatile
system for achieving broadband anti-reflectivity.

This document outlines detailed protocols for three prevalent fabrication techniques: the sol-gel
method, sputtering, and electron-beam evaporation. Each method offers distinct advantages
and is suited for different applications and production scales.

Sol-Gel Method

The sol-gel process is a versatile wet-chemical technique used for fabricating ceramic and
glass materials. It involves the creation of a "sol" (a colloidal suspension of solid particles in a
liquid) which then undergoes a transition to a "gel" phase. For TiO2-SiO2z coatings, this method
allows for precise control over the composition and, consequently, the refractive index of the
film.

Experimental Protocol: Sol-Gel Fabrication of a Double-
Layer TiO2-SiO2 AR Coating
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This protocol describes the preparation of a double-layer anti-reflective coating on a glass
substrate, consisting of a TiO2z layer and a top SiOz layer, via a dip-coating process.

Materials:

e SiO2 Sol Precursor: Tetraethyl orthosilicate (TEOS)

e TiO2 Sol Precursor: Titanium isopropoxide (TIPT) or Tetrabutyl orthotitanate (TBOT)
e Solvent: Anhydrous ethanol

» Catalyst: Hydrochloric acid (HCI)

» Surface Modification (Optional): Hexamethyldisilazane (HMDS)

» Substrates: Glass slides or silicon wafers

Equipment:

Magnetic stirrer and hot plate

Dip-coater or spin-coater

Tube furnace or oven for calcination

Ultrasonic bath

Procedure:
A. Substrate Cleaning:

e Sequentially clean the glass or silicon substrates in an ultrasonic bath with detergent,
deionized water, and ethanol, each for 15 minutes.

o Dry the substrates with a nitrogen gun and store them in a clean, dry environment.
B. Preparation of SiOz Sol:

e Prepare a solution with a molar ratio of 1 TEOS : 30 EtOH : 7 H20 : 0.02 HCI.[1]
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 In a sealed flask, mix TEOS and anhydrous ethanol.
o Separately, mix deionized water, ethanol, and HCI.

e Add the acidic water/ethanol mixture to the TEOS/ethanol solution dropwise while stirring
vigorously.

o Continue stirring the solution for 12 hours at room temperature, then age for at least 15 days
before use.[1]

C. Preparation of TiOz Sol:

Use titanium isopropoxide (TIPT) as the precursor.[2][3]

Prepare a solution by dissolving TIPT in anhydrous ethanol.

In a separate container, mix ethanol, deionized water, and HCI as a catalyst.

Slowly add the acidic solution to the TIPT solution under vigorous stirring to control the
hydrolysis reaction.

Stir the resulting sol for at least 2 hours.

D. Coating Deposition (Dip-Coating):

Immerse the cleaned substrate into the TiO2 sol.

Withdraw the substrate at a constant speed. The film thickness can be controlled by
adjusting the withdrawal speed.

Dry the coated substrate in air at room temperature.

Repeat the dipping and drying process to achieve the desired thickness for the TiO2 layer.[2]
[3]

After depositing the TiOz layer, repeat the process using the SiO2z sol to deposit the top layer.

E. Calcination:
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e Place the coated substrates in a furnace.

o Heat the substrates to 450-500°C for 1-2 hours to densify the film and remove organic

residues.[4]
F. Surface Modification (Optional for Hydrophobicity):

o For a self-cleaning surface, the coating can be modified using hexamethyldisilazane (HMDS)

to improve hydrophobicity.[5]

Workflow for Sol-Gel Fabrication

Deposition Post-Processing
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Si02 Sol Preparation
(TEOS + EtOH + H20 + HCI)

Click to download full resolution via product page

Caption: Workflow for the sol-gel fabrication of a TiO2-SiOz anti-reflective coating.

Quantitative Data for Sol-Gel Fabricated Coatings
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Sputtering

Sputtering is a physical vapor deposition (PVD) technique where atoms are ejected from a solid

target material due to bombardment by energetic particles. In reactive sputtering, a reactive

gas (like oxygen) is introduced to form a compound film (e.g., an oxide) on the substrate. This

method is known for producing dense, durable, and uniform coatings.

Experimental Protocol: RF Magnhetron Sputtering of a
Si02/TiOz2 AR Coating

This protocol outlines the fabrication of a multi-layer SiO2/TiO2 anti-reflective coating using RF

magnetron sputtering.

Materials:

o Targets: High-purity silicon (Si) and titanium (Ti) targets (>99.99%)
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e Sputtering Gas: Argon (Ar)

¢ Reactive Gas: Oxygen (0O2)

o Substrates: Glass slides or silicon wafers

Equipment:

RF magnetron sputtering system with at least two targets

Substrate heater

Mass flow controllers for gas regulation

Quartz crystal microbalance for deposition rate monitoring

Procedure:

A. Substrate Preparation:

o Clean substrates as described in the sol-gel protocol.

e Mount the substrates onto the substrate holder in the sputtering chamber.

B. Chamber Pump-Down:

» Evacuate the sputtering chamber to a base pressure of less than 1x10~° Torr to minimize
contamination.

C. Pre-Sputtering:

 Introduce Argon gas into the chamber.

« Ignite the plasma and pre-sputter the Si and Ti targets for 10-15 minutes with the shutter
closed to clean the target surfaces.

D. Deposition of TiOz Layer:
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 Introduce a mixture of Argon and Oxygen gas into the chamber. An O2/(Ar+0Oz2) ratio of
around 10% is often effective.[6]

e Set the RF power for the Ti target (e.g., 150 W).[7]

e Open the shutter to begin depositing the TiO2 layer onto the substrate. The deposition rate
can be monitored in real-time.

» Control the thickness by adjusting the deposition time.
o Close the shutter once the desired thickness is achieved.

E. Deposition of SiO2 Layer:

Switch the RF power to the Si target.

Maintain the Ar/O2 gas mixture.

Open the shutter to deposit the SiOz layer on top of the TiO2 layer.

Close the shutter upon reaching the target thickness.

F. Multi-layer Deposition:

» Repeat steps D and E to create a multi-layer stack (e.g., SiO2/TiO2/SiO2/TiOz).
G. System Cool-Down:

e Turn off the plasma and gas flow.

» Allow the substrates to cool down to room temperature before venting the chamber and
removing the samples.

Workflow for Sputtering Fabrication
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Caption: Workflow for the fabrication of a TiO2-SiO2 AR coating via sputtering.
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Sputtering

Electron-Beam Evaporation

Electron-beam (e-beam) evaporation is another PVD technique where a high-energy electron
beam is used to heat and evaporate a source material in a vacuum, which then condenses on
a substrate. This method allows for high deposition rates and is suitable for a variety of
materials. lon-assisted deposition (IAD) can be used in conjunction with e-beam evaporation to
improve film properties like density and adhesion.

Experimental Protocol: E-Beam Evaporation of a
Si02/TiOz2 AR Coating

This protocol details the fabrication of a multi-layer SiO2/TiOz coating using ion-assisted e-
beam evaporation.

Materials:

o Evaporation Materials: Titanium (Ti) or Titanium Dioxide (TiOz) granules, Silicon Dioxide
(SiO2) granules (Purity > 99.9%)
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e lon Source Gas: Oxygen (O2)

e Substrates: Glass, polycarbonate, or silicon wafers

Equipment:

High-vacuum chamber with an electron-beam gun and multiple crucibles

End-Hall or Kaufmann type ion source

Substrate holder with heating capabilities

Thickness monitor (e.g., quartz crystal microbalance)
Procedure:
A. System Preparation:

e Load the TiO2 (or Ti) and SiO2 source materials into their respective crucibles in the e-beam
evaporator.

e Mount the cleaned substrates onto the holder.

o Evacuate the chamber to a base pressure of at least 1x10-° Torr.
B. Deposition of TiO2 Layer:

» Heat the substrate to the desired temperature if required.

« Introduce oxygen gas through the ion source and into the chamber. Maintain a constant total
pressure (e.g., 3 x 104 mbar).[10]

o Direct the electron beam onto the TiO2 source material to begin evaporation.

o Simultaneously, operate the ion source to bombard the substrate with energetic oxygen ions.
This enhances film densification.

» Monitor the deposition rate (e.g., 0.4 nm/s) and thickness using the quartz crystal monitor.
[10]
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e Once the target thickness is reached, close the shutter and ramp down the e-beam power.
C. Deposition of SiO2 Layer:
» Rotate the crucible holder to position the SiO2 source material under the electron beam.

» Repeat the evaporation process (step B) to deposit the SiOz layer. The ion-assist parameters
may be adjusted for the SiO2 deposition.

D. Multi-layer Fabrication:

o Alternate between the TiO2 and SiO2 sources to build the desired multi-layer stack.
E. System Cool-Down and Venting:

 After the final layer is deposited, turn off the e-beam gun and ion source.

o Allow the system and substrates to cool before venting the chamber to atmospheric pressure
and retrieving the coated samples.

Workflow for Electron-Beam Evaporation
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Caption: Workflow for ion-assisted e-beam evaporation of a TiO2-SiO2 AR coating.
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Characterization of AR Coatings

After fabrication, the anti-reflective coatings should be characterized to evaluate their

performance and properties. Common techniques include:

e UV-Vis Spectroscopy: To measure the transmittance and reflectance spectra of the coatings

across a range of wavelengths.[14]

e Spectroscopic Ellipsometry: To determine the refractive index, extinction coefficient, and
thickness of the films.[15]

e Scanning Electron Microscopy (SEM): To observe the surface morphology and cross-

sectional structure of the coatings.[16]

o Atomic Force Microscopy (AFM): To quantify surface roughness and morphology.[14]

o X-ray Diffraction (XRD): To analyze the crystalline structure of the films.[16]

» Nanoindentation: To measure the hardness and mechanical properties of the coatings.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Low-Temperature Preparation of SiO2/Nb205/TiO2-SiO2 Broadband Antireflective
Coating for the Visible via Acid-Catalyzed Sol-Gel Method [mdpi.com]

e 2. Sol-Gel Synthesis of SiO2-TiO2 Film as Antireflection Coating on Silicon for Photovoltaic
Application | Scientific.Net [scientific.net]

. researchgate.net [researchgate.net]
. researchgate.net [researchgate.net]
. researchgate.net [researchgate.net]
. researchgate.net [researchgate.net]
. researchgate.net [researchgate.net]

. researchgate.net [researchgate.net]

°
© [e0] ~ (o)) (62} H w

. Design and fabrication of anti-reflection coatings for its application in crystalline silicon
solar cells | Semantic Scholar [semanticscholar.org]

e 10. svc.org [svc.org]

e 11. Reactive ion-assisted deposition of e-beam evaporated titanium for high refractive index
TiO2 layers and laser damage resistant, broad bandwidth, high-reflection coatings - PubMed
[pubmed.ncbi.nim.nih.gov]

e 12. researchgate.net [researchgate.net]
e 13. scienceopen.com [scienceopen.com]
e 14. ijp.uobaghdad.edu.iq [ijp.uobaghdad.edu.iq]

o 15. Antireflective Coatings with Nanostructured TiO2 Thin Films for Silicon Solar Cells |
Scientific.Net [scientific.net]

e 16. pubs.acs.org [pubs.acs.org]

 To cite this document: BenchChem. [Application Notes: Fabrication of Titanium Silicon Oxide
Anti-Reflective Coatings]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 14 /15 Tech Support


https://www.benchchem.com/product/b7802830?utm_src=pdf-custom-synthesis
https://www.mdpi.com/2079-6412/10/8/737
https://www.mdpi.com/2079-6412/10/8/737
https://www.scientific.net/MSF.609.221
https://www.scientific.net/MSF.609.221
https://www.researchgate.net/publication/257240517_Sol-Gel_Synthesis_of_SiO2-TiO2_Film_as_Antireflection_Coating_on_Silicon_for_Photovoltaic_Application
https://www.researchgate.net/publication/277351785_Effect_of_Different_TiO2-SiO2_Multilayer_Coatings_Applied_by_Sol-Gel_Method_on_Antireflective_Property
https://www.researchgate.net/publication/257375919_Sol-gel_preparation_of_SiO2TiO2SiO2-TiO2_broadband_antireflective_coating_for_solar_cell_cover_glass
https://www.researchgate.net/publication/256911922_Characterization_of_SiO2_and_TiO2_films_prepared_using_rf_magnetron_sputtering_and_their_application_to_anti-reflection_coating
https://www.researchgate.net/figure/SEM-micrographs-of-Ti-sputtered-on-Si-wafer-before-and-after-anodization-for-the-first_fig1_272744198
https://www.researchgate.net/publication/257909091_TiO2SiO2_multilayer_as_an_antireflective_and_protective_coating_deposited_by_microwave_assisted_magnetron_sputtering
https://www.semanticscholar.org/paper/Design-and-fabrication-of-anti-reflection-coatings-Singh-Agarwal/beebbc38469e7c7912b17aa11cfba069c97fd959
https://www.semanticscholar.org/paper/Design-and-fabrication-of-anti-reflection-coatings-Singh-Agarwal/beebbc38469e7c7912b17aa11cfba069c97fd959
https://www.svc.org/clientuploads/directory/resource_library/93_082.pdf
https://pubmed.ncbi.nlm.nih.gov/24514216/
https://pubmed.ncbi.nlm.nih.gov/24514216/
https://pubmed.ncbi.nlm.nih.gov/24514216/
https://www.researchgate.net/publication/377613763_Adhesion_of_electron-beam_evaporated_SiO2TiO2_anti-reflective_coating_on_ion-treated_polycarbonate_substrate_under_xenon_arc_accelerated_weathering_test
https://www.scienceopen.com/document?vid=2d97a8a1-6ffc-46bb-bf07-82e0ea9276c4
https://ijp.uobaghdad.edu.iq/index.php/physics/article/view/1110
https://www.scientific.net/JNanoR.21.89
https://www.scientific.net/JNanoR.21.89
https://pubs.acs.org/doi/abs/10.1021/am401124j
https://www.benchchem.com/product/b7802830#fabrication-of-anti-reflective-coatings-from-titanium-silicon-oxide
https://www.benchchem.com/product/b7802830#fabrication-of-anti-reflective-coatings-from-titanium-silicon-oxide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7802830?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

[https://www.benchchem.com/product/b7802830#fabrication-of-anti-reflective-coatings-from-
titanium-silicon-oxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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